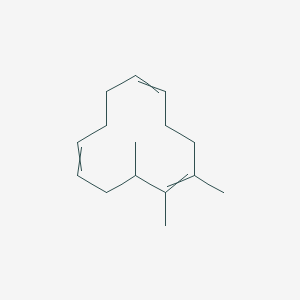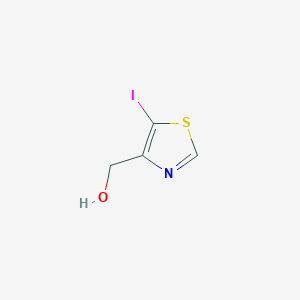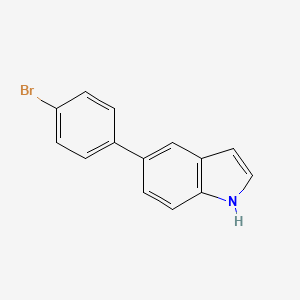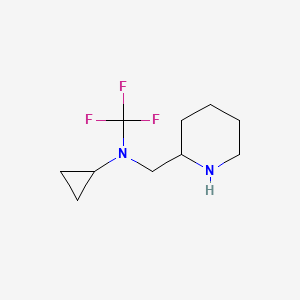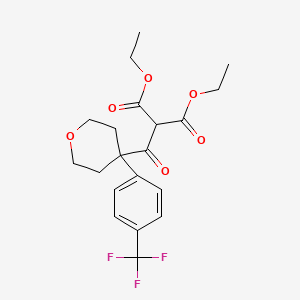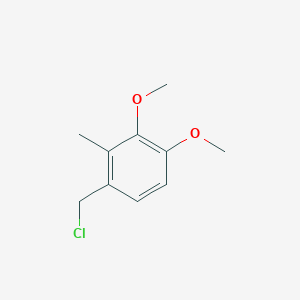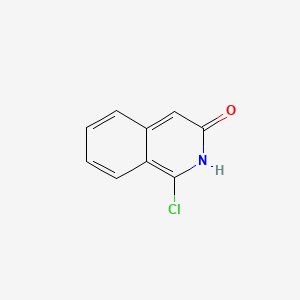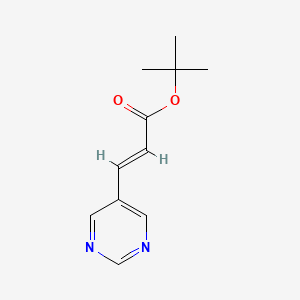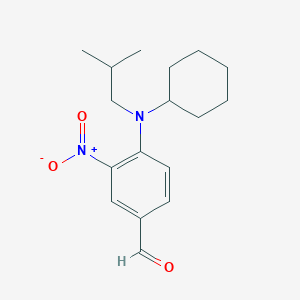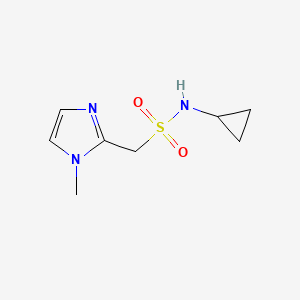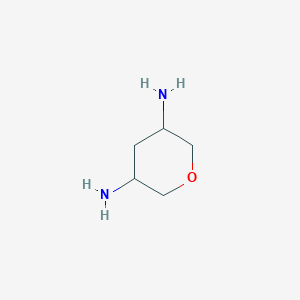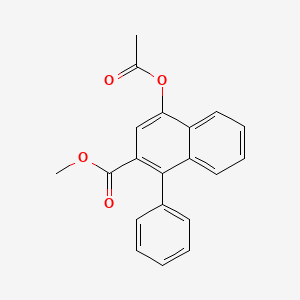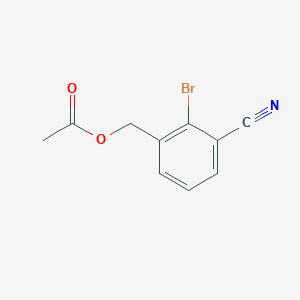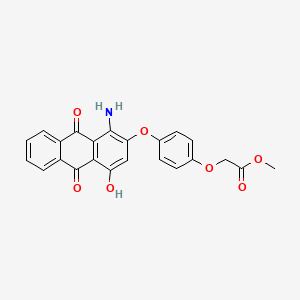
(R)-tert-butyl 3-(cyclopropanecarboxamido)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropylcarbonyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyl group. One common method is the use of di-tert-butyl dicarbonate as an electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
Industrial production of carbamates, including tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate, often involves the use of mild reaction conditions and efficient synthesis routes. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) can be employed . This method offers short reaction times and avoids overalkylation of the carbamate .
化学反応の分析
Types of Reactions
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound . The cyclopropylcarbonyl group can participate in various chemical interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Similar compounds include other carbamates and derivatives with tert-butyl and cyclopropylcarbonyl groups. Examples include:
Uniqueness
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry
特性
CAS番号 |
879275-58-8 |
|---|---|
分子式 |
C13H22N2O3 |
分子量 |
254.33 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-15)14-11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,16)/t10-/m1/s1 |
InChIキー |
DZUBTKLPIBEHSR-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)C2CC2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


